Lipophilicity Advantage: LogP 3.44 vs. Direct-Attachment Sulfone LogP 3.30
The target compound 4-methylphenyl 2-pyridinylmethyl sulfone exhibits a calculated LogP of 3.44, which is 0.14 units higher than the directly attached analog 2-(4-methylphenyl)sulfonylpyridine (CAS 51954-53-1, LogP 3.30) and 0.30 units higher than the des-methyl phenyl analog 2-[(phenylsulfonyl)methyl]pyridine (CAS 1620-50-4, LogP 3.14) [1]. This elevated lipophilicity arises from the combination of the methylene spacer and the p-methyl substituent, which together increase the hydrocarbon character of the molecule relative to comparators.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.44 |
| Comparator Or Baseline | 2-(4-methylphenyl)sulfonylpyridine (CAS 51954-53-1): LogP 3.30; 2-[(phenylsulfonyl)methyl]pyridine (CAS 1620-50-4): LogP 3.14 |
| Quantified Difference | ΔLogP = +0.14 (vs. direct-attachment analog); ΔLogP = +0.30 (vs. des-methyl phenyl analog) |
| Conditions | Calculated LogP values from chemical database records |
Why This Matters
Higher LogP influences membrane permeability in cell-based assays and retention time in reversed-phase chromatographic purification, directly affecting both biological screening outcomes and isolation yields.
- [1] YYBY Chemical Platform. 2-(4-methylphenyl)sulfonylpyridine CAS 51954-53-1: LogP 3.3036. Available at: https://www.yybyy.com View Source
